![molecular formula C21H22FN3O5 B2746325 4-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891124-30-4](/img/structure/B2746325.png)

4-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

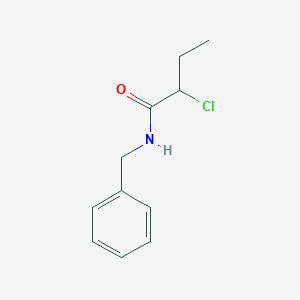

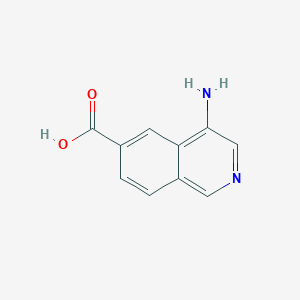

“4-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound with the molecular formula C21H22FN3O5 . It has an average mass of 415.415 Da and a monoisotopic mass of 415.154358 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a 1,3,4-oxadiazole ring, which is further substituted with a 3,4,5-triethoxyphenyl group . The fluorine atom is attached to the benzamide ring .Applications De Recherche Scientifique

Fluorogenic Reagents for Thiols

One study discussed the synthesis of a fluorogenic reagent, specifically designed for thiols, showcasing the compound's negligible fluorescence which intensifies upon reacting with thiols. This property allows for quantification and detection of thiols in various biological samples, indicating potential applications in biochemical assays and research (T. Toyo’oka et al., 1989).

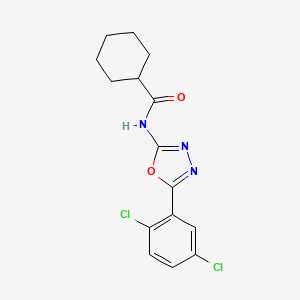

Anticancer Activity of Oxadiazole Derivatives

Another research focus is on the design, synthesis, and evaluation of oxadiazole derivatives for their anticancer activity. A study presented a series of substituted benzamides with oxadiazole components showing moderate to excellent anticancer activity against various cancer cell lines, highlighting the potential therapeutic applications of such compounds (B. Ravinaik et al., 2021).

Memory Device Applications

Triphenylamine-based aromatic polymers, derived from oxadiazole and other components, were synthesized and utilized in memory device applications. The study emphasizes the impact of linkage and acceptor groups on memory behavior, suggesting the utility of oxadiazole derivatives in the development of electronic materials (Chih-Jung Chen et al., 2013).

Fluorescent Probes for Sensing

Compounds containing benzoxazole and benzothiazole structures have been applied as fluorescent probes for sensing pH and metal cations. These compounds exhibit high sensitivity and selectivity, indicating their potential use in chemical sensing and environmental monitoring (K. Tanaka et al., 2001).

Crystal Structure and Biological Studies

A study on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives elucidated their crystal structures and conducted Hirshfeld surface analysis, alongside evaluating their antioxidant and antibacterial activities. This research contributes to the understanding of the structural characteristics and biological properties of oxadiazole derivatives (Subbulakshmi N. Karanth et al., 2019).

Mécanisme D'action

Target of Action

The primary target of the compound “4-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

The compound interacts with SDH through hydrogen bonding and pi-pi interactions . These interactions inhibit the activity of SDH, thereby disrupting the energy production process within the cell .

Biochemical Pathways

By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain. This leads to a decrease in ATP production, affecting the energy-dependent processes within the cell .

Pharmacokinetics

The compound’s efficacy against various fungi suggests that it may have good bioavailability .

Result of Action

The inhibition of SDH leads to a disruption in energy production within the cell. This results in the cell’s inability to carry out normal functions, leading to cell death . The compound has shown good antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum .

Action Environment

The compound’s storage conditions suggest that it may be sensitive to temperature and atmospheric conditions .

Propriétés

IUPAC Name |

4-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O5/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)20-24-25-21(30-20)23-19(26)13-7-9-15(22)10-8-13/h7-12H,4-6H2,1-3H3,(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWHBNULWKGSGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2746242.png)

![Ethyl 5-(benzofuran-2-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2746243.png)

![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2746250.png)

![5-Formyl-N-[(3-hydroxyphenyl)methyl]-N,2,4-trimethylbenzamide](/img/structure/B2746251.png)

![6,7-dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2746254.png)

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2746259.png)

![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methyl-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2746260.png)

![6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2746265.png)